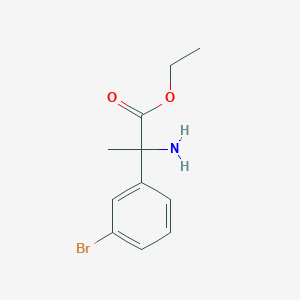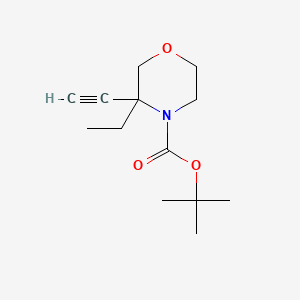
Tert-butyl3-ethyl-3-ethynylmorpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate: is a chemical compound that belongs to the class of organic compounds known as morpholines. Morpholines are six-membered heterocyclic rings containing one oxygen atom and five carbon atoms. This particular compound features a tert-butyl group, an ethyl group, and an ethynyl group attached to the morpholine ring, along with a carboxylate ester functional group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate typically begins with morpholine as the core structure.
Functionalization: The morpholine ring is functionalized through a series of reactions to introduce the ethyl and ethynyl groups.
Esterification: The final step involves esterification to attach the tert-butyl carboxylate group.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where each step is carried out in separate reactors.
Purification: Purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the ethynyl group to a carboxylic acid.
Reduction: Reduction reactions can be performed to convert the ethynyl group to an ethyl group.
Substitution: Substitution reactions can occur at the morpholine ring, replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and alkanes.
Substitution Products: Various substituted morpholines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications. Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
Morpholine derivatives: Other morpholine derivatives with different substituents.
Esters: Other esters with similar functional groups.
Uniqueness: Tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.
This compound's versatility and unique structure make it a valuable tool in various scientific and industrial applications. Its synthesis, reactions, and applications continue to be areas of active research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C13H21NO3 |
|---|---|
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
tert-butyl 3-ethyl-3-ethynylmorpholine-4-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-6-13(7-2)10-16-9-8-14(13)11(15)17-12(3,4)5/h1H,7-10H2,2-5H3 |
InChI-Schlüssel |
LFIWCFUISCHKAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COCCN1C(=O)OC(C)(C)C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


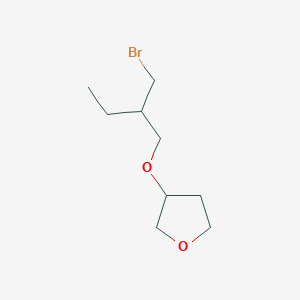
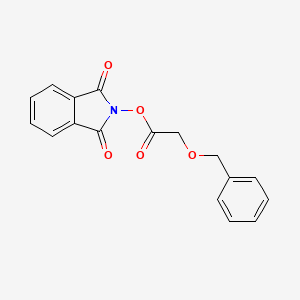
![3-[(Propan-2-yloxy)methyl]piperidine](/img/structure/B15317300.png)
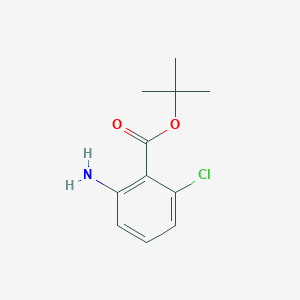
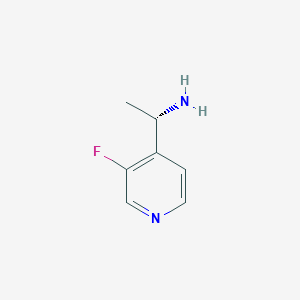
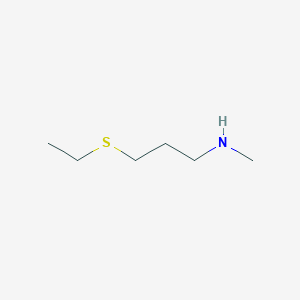
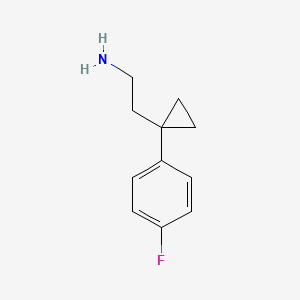
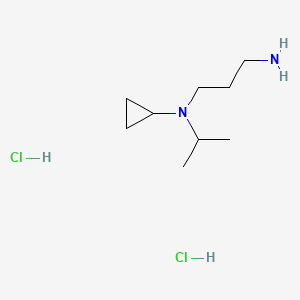
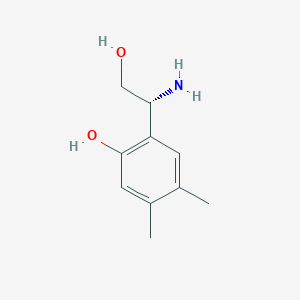
![3-isocyanato-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15317326.png)
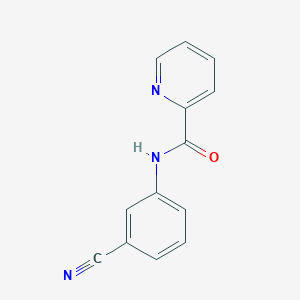
![2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole,trifluoroaceticacid](/img/structure/B15317346.png)
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B15317352.png)
